1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenoxy group, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluorophenol with a suitable alkylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under appropriate conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
Uniqueness
1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16FN3O2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c1-13-6-2-4-8-15(13)20-18(23)16-10-11-22(21-16)12-24-17-9-5-3-7-14(17)19/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
PWXCVBPCKUKDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F |
Origin of Product |
United States |
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